Ergotaminine methanesulfonate
Description
Historical Trajectories of Ergot Alkaloid Investigation
The history of ergot and its alkaloids is a journey from poison to pharmaceutical precursor. nih.gov While the effects of ergot-contaminated rye were known for centuries, leading to devastating epidemics of ergotism, the first formal description of ergot's medicinal use appeared in 1582, when the German physician Adam Lonitzer noted its use by midwives. nih.govkarger.com
Systematic scientific investigation began much later. Key milestones in the isolation and characterization of ergot alkaloids include:
1875: C. Tanret achieved the first isolation of a crystalline ergot preparation, which he named ergotinine. karger.com
1906: George Barger and Francis H. Carr, along with F. Kraft in a simultaneous discovery, isolated another alkaloid preparation they called ergotoxine. karger.com This was later found to be a mixture of three distinct alkaloids: ergocristine, ergocryptine, and ergocornine. scispace.com
1918: Arthur Stoll at Sandoz isolated the first chemically pure, homogeneous ergot alkaloid, ergotamine. nih.govscispace.com This discovery was a significant leap forward, providing a stable compound for further study. karger.com
1935: The specific oxytocic principle of ergot, ergonovine (also known as ergometrine), was discovered concurrently in four different laboratories. nih.gov
These foundational discoveries paved the way for the structural elucidation, synthesis, and investigation of the vast array of ergot alkaloids known today, including ergotaminine (B1205201).
Classification within the Ergot Alkaloid Family
All ergot alkaloids share a common structural feature: a tetracyclic ring system known as the ergoline (B1233604) backbone. researchgate.netrsc.org Based on the substituents attached to this core structure, they are broadly categorized into several main classes. mdpi.comrsc.org The primary divisions include:
Clavine Alkaloids: These are considered precursors in the biosynthesis of other ergot alkaloids. rsc.org
Simple Lysergic Acid Amides: This group includes compounds like ergometrine, which are amides of lysergic acid. rsc.orghowmed.net
Peptide Ergot Alkaloids (Ergopeptines): This is the class to which ergotamine and its epimer ergotaminine belong. researchgate.nethowmed.net
This classification is fundamental to understanding the structural relationships and biosynthetic pathways within the ergot alkaloid family. researchgate.net
Table 1: General Classification of Major Ergot Alkaloids
| Classification Group | General Structural Feature | Example Compounds |
|---|---|---|
| Clavine Alkaloids | Ergoline ring system precursors | Agroclavine (B1664434), Festuclavine |
| Simple Lysergic Acid Amides | Amide linkage at C-8 of lysergic acid | Ergometrine (Ergonovine) |
| Peptide Ergot Alkaloids (Ergopeptines) | Cyclic tripeptide moiety at C-8 of lysergic acid | Ergotamine, Ergocristine, Ergocornine |
Peptide ergot alkaloids, also known as ergopeptines, are characterized by a complex structure where D-lysergic acid is linked via an amide bond to a cyclic tripeptide moiety. mdpi.comrsc.org This peptide portion is a defining feature of the class. researchgate.net The medicinally significant ergot alkaloids are predominantly water-insoluble peptide derivatives, constituting up to 80% of the total alkaloid content in ergot sclerotia. nih.gov Ergotamine is a primary example of this group. howmed.net The specific amino acids within the tripeptide ring vary, giving rise to the different compounds within this class, such as ergocristine, ergocornine, and ergosine. nih.govtandfonline.com
Ergotamine and ergotaminine are stereoisomers, specifically C-8 epimers. acs.org This structural difference arises from the configuration at the chiral carbon atom at position 8 of the ergoline ring. acs.org
The C-8-(R) configuration is designated with the suffix "-ine," as in ergotamine . nih.govacs.org
The C-8-(S) configuration is designated with the suffix "-inine," as in ergotaminine . nih.govacs.org
These two forms are interconvertible, with the equilibrium being influenced by factors such as pH and solvent. oup.com While the R-epimers have historically been considered the more biologically active forms, recent research indicates that the S-epimers, including ergotaminine, also exhibit biological activity. oup.comnih.gov The quantification of both epimers is therefore crucial in analytical contexts. nih.gov
Conceptual Frameworks in Ergot Alkaloid Research
Modern research into ergot alkaloids, including ergotaminine methanesulfonate, is guided by several conceptual frameworks. A primary focus is on biosynthesis and genetic engineering. The genes responsible for ergot alkaloid production are often found clustered together in the fungal genome, which allows for detailed study of the biosynthetic pathway. wvu.edunih.gov This framework seeks to understand how the ergoline ring is formed from precursors like L-tryptophan and dimethylallyl pyrophosphate and subsequently modified by specific enzymes to create the vast diversity of known alkaloids. mdpi.comrsc.org
Another major framework is structure-activity relationship (SAR) studies. Research investigates how the core ergoline structure and its various substitutions influence interactions with biological receptors. researchgate.net The structural similarity of ergot alkaloids to neurotransmitters like serotonin (B10506) allows them to interact with a range of receptors. food.gov.uk Understanding the distinct activities of different epimers, such as ergotamine and ergotaminine, is a key component of this research area. oup.comnih.gov
Finally, the development of advanced analytical methods provides a crucial framework for ergot alkaloid research. Techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are essential for separating and quantifying individual alkaloids and their epimers in complex mixtures. acs.orgrestek.com The synthesis of isotopically labeled standards, such as ergotamine-¹³CD₃ and ergotaminine-¹³CD₃, is a significant advancement for ensuring accurate quantification in food and other matrices. nih.gov
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (6aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | PubChem nih.gov |
| Molecular Formula | C₃₄H₃₉N₅O₈S | PubChem nih.gov |
| Molecular Weight | 677.8 g/mol | PubChem nih.gov |
| CAS Number | 74137-68-1, 6045-59-6 | ChemicalBook chemicalbook.com, PubChem nih.gov |
| Melting Point | 184°-187° C | Google Patents google.com |
| Parent Compound | Ergotaminine | PubChem nih.gov |
| Component Compounds | Ergotaminine, Methanesulfonic Acid | PubChem nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
74137-68-1 |
|---|---|
Molecular Formula |
C34H39N5O8S |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
(6aS,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C33H35N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,25+,26+,27+,32-,33+;/m1./s1 |
InChI Key |
BTLDVNBXSZELNL-VIOHXRIZSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Fungal Producers of Ergot Alkaloids
Fungal Species and Their Role in Ergot Alkaloid Production
The ability to produce ergot alkaloids is a characteristic feature of several fungal genera, most notably within the family Clavicipitaceae. These fungi often exist as pathogens or symbionts of plants.
Claviceps purpurea is the most well-known and primary producer of peptide ergot alkaloids, including ergotamine. asm.orgnih.govnih.gov This fungus infects the developing ovaries of rye and numerous other cereals and grasses, replacing the seed with a dark, hardened fungal structure known as a sclerotium or ergot. wikipedia.orgnih.gov It is within these sclerotia that the highest concentrations of alkaloids are found. nih.govasm.org The production of ergotamine can also be achieved through submerged fermentation cultures of specific high-yielding strains of C. purpurea. asm.orgnih.govgoogle.com These fermentation processes are often characterized by two phases: an initial growth phase (trophophase) followed by a production phase (idiophase) where alkaloid synthesis is significantly increased after essential nutrients like phosphate (B84403) are depleted. nih.govslideshare.net
While C. purpurea is a major source of ergopeptines, other species within the genus Claviceps produce different profiles of ergot alkaloids. The specific alkaloids produced are determined by the genetic makeup of the fungus. nih.gov For instance, Claviceps fusiformis, a parasite of pearl millet, typically produces clavine alkaloids like agroclavine (B1664434) and elymoclavine (B1202758) as its end products, lacking the genetic machinery to synthesize the more complex lysergic acid derivatives and ergopeptines. asm.orgnih.gov Claviceps paspali is known for producing simple derivatives of lysergic acid. mdpi.com The host range for these fungi is broad, primarily encompassing species within the grass family (Poaceae). nih.govapsnet.org
Table 1: Selected Claviceps Species, Their Common Substrates, and Primary Ergot Alkaloid Products
| Fungal Species | Common Substrate(s) | Primary Alkaloid Class Produced | Example Alkaloids |
|---|---|---|---|
| Claviceps purpurea | Rye (Secale cereale), Wheat, Barley, Various Grasses | Ergopeptines, Lysergic acid amides | Ergotamine, Ergocryptine, Ergonovine |
| Claviceps fusiformis | Pearl Millet (Pennisetum glaucum) | Clavine alkaloids | Agroclavine, Elymoclavine |
| Claviceps paspali | Paspalum species | Simple lysergic acid derivatives | Paspalic acid, Lysergic acid α-hydroxyethylamide |
Enzymatic Mechanisms in Ergot Alkaloid Biosynthesis
The biosynthesis of ergotamine from the basic precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP) involves a cascade of enzymatic reactions. rsc.orgnih.govmdpi.com The pathway can be broadly divided into early steps, which construct the core ergoline (B1233604) ring system, and late steps, which modify this scaffold to produce the final diverse products.
Cytochrome P450 monooxygenases are crucial in the later stages of the ergoline ring biosynthesis, particularly in the conversion of clavine intermediates to D-lysergic acid, the central precursor for ergopeptines. nih.govdavidmoore.org.uk The pathway from the intermediate agroclavine to lysergic acid involves multiple oxidative steps. nih.gov A key enzyme in this conversion is a specific cytochrome P450 monooxygenase named Clavine Oxidase (CloA). researchgate.netdntb.gov.ua Gene disruption experiments have demonstrated that CloA catalyzes the critical conversion of elymoclavine to paspalic acid, which then isomerizes to D-lysergic acid. researchgate.net This enzyme effectively bridges the clavine alkaloid pathway with the pathway leading to the more complex lysergic acid derivatives and ergopeptines. researchgate.net
Table 2: Key Enzymes in the Biosynthesis of Ergotamine
| Enzyme/Enzyme System | Abbreviation | Role in Biosynthesis |
|---|---|---|
| Dimethylallyltryptophan Synthase | DmaW | Catalyzes the first committed step: prenylation of L-tryptophan. |
| FAD-dependent oxidoreductase | EasE | Involved in the formation of the C ring of the ergoline scaffold. |
| Catalase | EasC | Works in conjunction with EasE for C ring formation. |
| Clavine Oxidase | CloA | A cytochrome P450 monooxygenase that converts elymoclavine to paspalic acid (a precursor to D-lysergic acid). |
| D-lysergyl Peptide Synthetase 2 | LPS2 (encoded by lpsB) | Activates D-lysergic acid. |
| D-lysergyl Peptide Synthetase 1 | LPS1 (encoded by lpsA) | A non-ribosomal peptide synthetase (NRPS) that assembles the tripeptide chain (alanine-phenylalanine-proline). |
Genetic and Molecular Regulation of Ergot Alkaloid Biosynthesis
The enzymes responsible for ergot alkaloid production are encoded by a set of genes typically organized into a physical cluster on a single chromosome. rsc.orgnih.gov This clustering facilitates the coordinated regulation of the entire pathway. The composition of this "ergot alkaloid synthesis" (EAS) gene cluster varies between different fungal species, which directly accounts for their different chemotypes. nih.govrsc.org
In C. purpurea, the EAS cluster contains all the genes necessary for the synthesis of ergopeptines, including the large NRPS genes (lpsA and lpsB) and the cytochrome P450 gene (cloA). asm.orgnih.gov In contrast, species like C. fusiformis have a smaller EAS cluster that lacks functional versions of these late-pathway genes, explaining why their synthesis terminates at the clavine alkaloid stage. asm.orgnih.gov The evolution of these clusters appears to involve gene loss and mutation, leading to the diversification of alkaloid profiles among species. nih.govrsc.org Regulation of gene expression within the cluster is complex. For example, the synthesis of alkaloids is often induced by the precursor tryptophan and is subject to repression by high concentrations of phosphate, a key factor in separating the growth and production phases in industrial fermentations. slideshare.netdavidmoore.org.uk
Chemical Synthesis and Derivatization Strategies for Ergotaminine Methanesulfonate
Total and Semi-Synthetic Approaches to Ergotaminine (B1205201) and Its Analogs
Consequently, semi-synthetic methods are predominantly favored. These approaches typically begin with precursors obtained from fungal fermentation, such as lysergic acid or naturally occurring ergot alkaloids like ergotamine. mdpi.comwikipedia.orgncats.io Ergotaminine is often produced alongside ergotamine in these fermentations or can be obtained through the epimerization of ergotamine. The conversion of ergotamine to ergotaminine is a key stereochemical consideration, which will be discussed in a later section. A more targeted semi-synthetic route involves the chemical modification of the ergotamine molecule itself. nih.govacs.org
A crucial semi-synthetic strategy for producing ergotaminine analogs, particularly for research purposes, involves a two-step process of demethylation followed by re-methylation at the N6 position of the ergoline (B1233604) ring. nih.govacs.org This method has proven to be a versatile approach for creating isotopically labeled standards. nih.govnih.govconsensus.app
The first step is the N6-demethylation of a readily available starting material like ergotamine to yield norergotamine. nih.govacs.org An effective method for this transformation is an iron-catalyzed N-demethylation reaction. nih.govresearchgate.net This process typically involves the initial conversion of the tertiary amine at the N6 position to an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov The subsequent reduction of the N-oxide is achieved using an iron(II)/iron(III) redox system, often by adding iron powder and an acid, which facilitates the removal of the methyl group. nih.govresearchgate.net
Once norergotamine is synthesized, the secondary amine at the N6 position can be re-methylated using various methylating agents. nih.gov This re-methylation step is fundamental for introducing specific tags or isotopes onto the molecule.
The N6-demethylation and re-methylation sequence provides a direct pathway for isotopic labeling of ergot alkaloids. nih.govnih.gov This is particularly valuable for quantitative analysis in complex matrices, where isotopically labeled internal standards are essential for accurate measurements using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov
Following the production of norergotamine, the re-methylation is performed using an isotopically labeled methylating reagent. nih.govacs.org A commonly used reagent is iodomethane (B122720) labeled with carbon-13 and deuterium (B1214612) (¹³CD₃-I). nih.govacs.orgnih.gov This reaction introduces a labeled methyl group at the N6 position, yielding both ¹³CD₃-ergotamine and its epimer, ¹³CD₃-ergotaminine. nih.govresearchgate.net The successful synthesis of these labeled compounds has been confirmed by comparing their chromatographic and mass spectrometric properties to their unlabeled native counterparts. acs.org This general approach is considered promising for the synthesis of a wide range of isotopically labeled ergot alkaloids. nih.govnih.govconsensus.app
Stereochemical Considerations in Ergotaminine Synthesis and Epimerization
A defining characteristic of ergopeptine alkaloids is the stereochemistry at the C-8 position of the lysergic acid moiety. nih.gov The two stereoisomers are referred to as epimers. The C-8R configuration is found in the "-ine" series, such as ergotamine, while the C-8S configuration is characteristic of the "-inine" series, such as ergotaminine. nih.gov
These two forms are interconvertible through a process known as epimerization. researchgate.net This conversion is a critical factor in both the synthesis and analysis of these compounds, as the ratio of the two epimers can be influenced by various conditions. researchgate.netresearchgate.net Factors that promote epimerization include temperature, pH, and the type of solvent used. researchgate.netnih.gov For instance, epimerization can occur in both protic (e.g., methanol) and aprotic (e.g., acetonitrile) solvents, with the rate being solvent-dependent. researchgate.net Studies have shown that while ergotamine is relatively stable, other ergot alkaloids can show a shift in the R/S ratio towards the S-form when exposed to heat or protic solvents. researchgate.net This spontaneous interconversion means that any synthesis or extraction procedure must be carefully controlled to maintain the desired stereochemical purity.
Chemical Modification and Derivative Generation
Modification of the ergotaminine structure allows for the generation of derivatives with altered pharmacological profiles. These modifications can target various parts of the molecule, including the ergoline ring system or the peptide side chain, to probe interactions with biological receptors and to develop compounds with improved properties.
One of the most significant chemical modifications of ergot alkaloids is the hydrogenation of the C-9 to C-10 double bond in the ergoline ring system. migrainecanada.org This reaction converts ergotamine to dihydroergotamine (B1670595) (DHE). migrainecanada.orgnih.govwikipedia.org This seemingly minor structural change—the saturation of a single double bond—results in a markedly different pharmacological profile. migrainecanada.orgnih.gov
Dihydroergotamine, synthesized in 1943, exhibits significantly less potent arterial vasoconstrictor activity compared to ergotamine. migrainecanada.orgnih.govnih.govresearchgate.net It also displays stronger alpha-adrenergic antagonist properties. nih.govresearchgate.net This alteration in bioactivity is attributed to the conformational changes in the ergoline ring induced by hydrogenation, which in turn affects how the molecule interacts with various receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.govnih.gov
Structure-activity relationship (SAR) studies of ergot alkaloids aim to understand how specific structural features of the molecule contribute to its biological activity. The ergoline ring system is a key pharmacophore that shares structural similarities with neurotransmitters like serotonin, dopamine, and norepinephrine, allowing it to interact with their respective receptors. nih.gov
Key findings from SAR studies on ergot alkaloids include:
C-8 Stereochemistry: The configuration at the C-8 position is a major determinant of biological activity. The R-epimers (e.g., ergotamine) are generally more biologically potent and toxic than their corresponding S-epimers (e.g., ergotaminine). nih.gov However, recent research indicates that the S-epimers are not biologically inactive and can also elicit physiological responses, such as vascular contraction. nih.gov
C-9 to C-10 Double Bond: As discussed, hydrogenation of this bond to produce dihydro-derivatives significantly alters the pharmacological profile, generally reducing vasoconstrictive potency and emetic potential. nih.govresearchgate.net This highlights the importance of the planarity and electronic configuration of the D-ring for receptor interaction.
Peptide Moiety: The complex tricyclic peptide side chain is crucial for the high-affinity binding observed with ergopeptines. Simpler lysergic acid amides, which lack this bulky side chain, generally exhibit different receptor binding profiles and potencies. researchgate.net
These SAR insights guide the synthesis of new analogs with potentially more desirable therapeutic properties.
Table 2: Summary of Key Structure-Activity Relationships in Ergotaminine Analogs. This table outlines major structural features of the ergotaminine molecule and the general consequences of their modification on biological activity.
Mechanistic Pharmacology at the Receptor Level in Vitro and Non Human Systems
Comparative Receptor Binding Profiles of Ergotamine and Ergotaminine (B1205201)
A direct comparison of the receptor binding profiles of the epimers ergotamine (R-epimer) and ergotaminine (S-epimer) is hindered by a significant lack of published in vitro data for ergotaminine. nih.gov The prevailing view has been that the C-8 (S) isomers, the "-inines," are pharmacologically inert, leading to a research focus almost exclusively on the "-ine" forms. nih.gov Consequently, comprehensive side-by-side binding assays are not widely available in the literature.
Ergotamine has been extensively profiled, demonstrating high affinity for a broad range of monoamine receptors. In contrast, the binding affinity of ergotaminine has been largely uncharacterized. The traditional assumption of its inactivity is supported by older pharmacological assays which reported no activity for ergotaminine in tests such as assessing adrenergic receptor blockade. nih.gov
However, this perspective is not universally supported by all findings. For instance, one study investigating a novel ergopeptine alkaloid found only slight differences in the binding affinity between its R and S-epimers for adenosine (B11128) and dopamine (B1211576) receptors, leading those researchers to suggest that the C-8 configuration may not be critical for receptor binding in all ergopeptides. nih.gov This highlights the potential for S-epimers like ergotaminine to interact with receptors, even if the biological response is different from that of the R-epimer. The aforementioned in silico study showing potential binding of ergotaminine to serotonin (B10506) receptors also supports the need for further investigation. nih.gov
The following table presents the receptor binding affinities (pKi values) for ergotamine at various human receptors, derived from radioligand binding assays. The corresponding data for ergotaminine is largely unavailable, underscoring the current knowledge gap.
| Receptor | Ergotamine pKi | Ergotaminine pKi |
|---|---|---|
| 5-HT1A | 7.8 | Data Not Available |
| 5-HT1B | 8.8 | Data Not Available |
| 5-HT1D | 9.1 | Data Not Available |
| 5-HT1F | 7.8 | Data Not Available |
| 5-HT2A | 8.8 | Data Not Available (In silico binding affinity: -7.8 kcal/mol) nih.gov |
| 5-HT2B | 8.5 | Data Not Available (In silico binding affinity: -9.5 kcal/mol) nih.gov |
| 5-HT2C | 8.1 | Data Not Available |
| D1 | 6.9 | Data Not Available |
| D2 | 8.5 | Data Not Available |
| D3 | 8.2 | Data Not Available |
| D4 | 8.2 | Data Not Available |
| D5 | 6.9 | Data Not Available |
| α1A | 7.9 | Data Not Available |
| α1B | 7.4 | Data Not Available |
| α1D | 7.7 | Data Not Available |
| α2A | 8.6 | Data Not Available |
| α2B | 8.6 | Data Not Available |
| α2C | 8.5 | Data Not Available |
Downstream Cellular and Tissue Responses (Non-Human)
In Vitro Vascular Smooth Muscle Contraction Mechanisms
Ergotaminine methanesulfonate, through its active moiety ergotamine, elicits significant contractile responses in isolated non-human vascular smooth muscle preparations. The underlying mechanisms involve complex interactions with multiple receptor systems, leading to downstream cellular events that culminate in vasoconstriction.
Studies on isolated canine arteries have demonstrated that ergotamine is a potent vasoconstrictor, with its effects varying across different vascular beds. nih.gov In spiral strips of canine saphenous, external carotid, and basilar arteries, ergotamine induced contractions at concentrations approximately 100 times lower than serotonin (5-HT). nih.gov The efficacy of ergotamine, when compared to noradrenaline, was found to be tissue-dependent. For instance, in the basilar artery, ergotamine exhibited a significantly higher efficacy than in the saphenous or external carotid arteries, suggesting a selective vasoconstrictor activity. nih.gov This contractile activity is primarily mediated through serotoninergic (5-HT) receptors, as evidenced by the antagonistic effects of cyproheptadine, a 5-HT antagonist. nih.gov
Further investigations into the receptor pharmacology of ergotamine in various isolated arteries from cattle and dogs have shown that it acts as a non-competitive dualist at 5-HT receptors. nih.gov In contrast, its interaction with α-adrenoceptors appears to be vessel-specific, showing antagonistic properties in some peripheral arteries while acting independently and additively with noradrenaline in arteries of the carotid vasculature. nih.gov
The contractile response to ergotamine in vascular smooth muscle is critically dependent on the influx of extracellular calcium. In isolated human mesenteric and crural veins, ergotamine-induced contractions could be abolished by the removal of extracellular calcium or the application of a calcium channel blocker. nih.gov This indicates that the activation of membrane receptors by ergotamine leads to the opening of calcium channels, allowing an influx of Ca2+ ions which then initiate the contractile machinery of the smooth muscle cell.
In ovine uterine and umbilical arteries, ergotamine has also been shown to induce substantial contractile responses. nih.gov The umbilical artery, in particular, demonstrated a significant contractile response to increasing concentrations of ergotamine. nih.gov The vasoconstrictive effects of ergot alkaloids in these reproductive vascular models are believed to be mediated by 5-HT2A receptors. nih.gov
The following table summarizes the comparative efficacy of ergotamine in inducing contractions in isolated canine arteries:
| Vascular Preparation | Ergotamine Efficacy (% of Noradrenaline) | Serotonin (5-HT) Efficacy (% of Noradrenaline) |
| Saphenous Artery | ~20% | ~60% |
| External Carotid Artery | ~50% | ~150% |
| Basilar Artery | ~200% | ~500% |
Data compiled from studies on isolated canine arterial preparations. nih.gov
Uterotonic Activity in Isolated Tissue Models
Ergotamine exhibits potent stimulatory effects on the uterine smooth muscle (myometrium), a property known as uterotonic activity. This action has been characterized in various isolated non-human tissue models, demonstrating a direct effect on the myometrial cells.
The fundamental action of ergotamine on the uterus is to increase its motor activity. frontiersin.org In isolated preparations, this manifests as an increase in the force and frequency of contractions. At lower concentrations, these contractions are typically followed by a normal degree of relaxation. However, as the concentration of ergotamine is increased, the contractions become more forceful and prolonged, the resting tone of the uterus markedly increases, and a state of sustained contracture can be achieved. frontiersin.org
Studies on isolated ovine uterine arteries have shown that these vessels are less responsive to the contractile effects of ergotamine compared to umbilical arteries from the same species. oup.com While increasing concentrations of ergotamine did elicit a contractile response in the uterine artery, the maximum response was significantly lower than that observed in the umbilical artery. nih.gov This suggests a differential sensitivity of reproductive vascular smooth muscle to ergotamine.
The mechanism of ergotamine's uterotonic activity is linked to its interaction with various receptor systems present on myometrial cells, including serotonergic and α-adrenergic receptors. drugbank.com As a partial agonist at these receptors, ergotamine can trigger the intracellular signaling cascades that lead to smooth muscle contraction. In the isolated rat stomach, a non-uterine smooth muscle model, ergotamine has been shown to act as a partial agonist at D-tryptamine (a type of 5-HT) receptors. nih.gov This interaction leads to a contractile response that can be inhibited by 5-HT antagonists. nih.gov It is plausible that a similar mechanism contributes to its effects on uterine smooth muscle.
The following table presents data on the contractile response of isolated ovine arteries to ergotamine, illustrating the differential sensitivity between uterine and umbilical vascular tissue.
| Tissue Preparation | Maximum Contractile Response (% of KCl maximum) |
| Ovine Umbilical Artery | >200% |
| Ovine Uterine Artery | ~9% |
Data from in vitro bioassays on vessels collected from ewes. nih.gov
Analytical Methodologies for Research and Quantification of Ergotaminine Methanesulfonate
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of ergot alkaloids, enabling the separation of complex mixtures and the isolation of individual compounds like ergotaminine (B1205201) from its epimer, ergotamine, and other related alkaloids. mdpi.comnih.gov The choice of chromatographic method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used and robust method for the quantification of ergot alkaloids. mdpi.comnih.govnih.gov Many ergot alkaloids, including ergotaminine, exhibit natural fluorescence, which allows for highly sensitive and selective detection with FLD. nih.gov
The methodology typically involves an extraction step, often using acetonitrile (B52724), followed by a clean-up procedure such as dispersive solid-phase extraction (d-SPE) or freeze-out to remove interfering matrix components. nih.govnih.govresearchgate.net The separation is achieved on a chromatographic column, often a C18 or phenyl-hexyl column, using a mobile phase gradient. nih.govresearchgate.net Alkaline mobile phases are sometimes preferred to maintain the stability of the epimers and improve separation. nih.gov The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal for the target alkaloids. For instance, typical wavelengths used for ergot alkaloids are in the range of 250-325 nm for excitation and 360-420 nm for emission. oregonstate.edudntb.gov.ua
Research has demonstrated that HPLC-FLD is suitable for the simultaneous determination of multiple ergot alkaloids in various matrices, including compound feeds and cereal products. nih.govnih.gov Validation studies have confirmed that the method meets stringent requirements for linearity, selectivity, repeatability, and reproducibility. nih.govnih.gov
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Phenyl-hexyl or C18 | nih.govresearchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile and Ammonium Carbonate/Bicarbonate buffer | researchgate.netoregonstate.edu |
| Detection | Fluorescence Detector (FLD) | nih.govnih.gov |
| Excitation Wavelength (λex) | ~250-325 nm | oregonstate.edudntb.gov.ua |
| Emission Wavelength (λem) | ~360-420 nm | oregonstate.edudntb.gov.ua |
| Sample Preparation | Acetonitrile extraction followed by d-SPE or freeze-out clean-up | nih.govresearchgate.net |
For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become a standard and powerful technique for the trace quantification and identification of ergot alkaloids. mdpi.comnih.govnih.gov This method is particularly valuable for complex matrices like food and biological samples. nih.govresearchgate.net
The UHPLC system provides rapid and high-resolution separation of ergotamine and its epimer, ergotaminine. nih.gov The separated compounds are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion for the analyte of interest (e.g., the protonated molecule of ergotaminine, [M+H]⁺), its fragmentation through collision-induced dissociation, and the detection of specific product ions. researchgate.netoregonstate.edu This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in both identification and quantification, minimizing matrix interference. mdpi.com
Methods have been developed and validated for the simultaneous determination of the six major ergot alkaloids and their corresponding -inine isomers, including ergotaminine, in products like cereal-based baby food. nih.govnih.gov These methods can reliably detect individual ergot alkaloids at levels as low as 0.5 ng/g. nih.govnih.gov The use of isotopically labeled internal standards, such as ergotamine-¹³CD₃, can further improve the accuracy of quantification by compensating for matrix effects and variations in instrument response. mdpi.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatography | UHPLC with C18 column | nih.govmdpi.com |
| Ionization | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | mdpi.comnih.gov |
| Quantification | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Sensitivity | Low ng/g levels (e.g., 0.5 ng/g) | nih.govnih.gov |
| Sample Preparation | Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction | nih.govresearchgate.net |
Thin-Layer Chromatography (TLC) is a classic chromatographic technique that remains useful for the qualitative screening and, to some extent, quantitative estimation of ergot alkaloids. pakbs.org It is a simple, cost-effective, and rapid method for separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). researchgate.net
For ergot alkaloid analysis, samples are spotted on a TLC plate, which is then developed in a chamber containing a suitable mobile phase. A mixture of chloroform (B151607) and methanol (B129727) is often used for the separation of ergotamine and its related compounds. researchgate.net After development, the separated spots are visualized. This can be done under UV light (e.g., 248 nm) or by spraying with a specific colorimetric reagent, such as Van Urk's reagent, which produces characteristic colored spots for ergot alkaloids. pakbs.orgmerckmillipore.com
The position of the spot (Rf value) provides qualitative information for identification by comparison with standards. Quantitative or semi-quantitative analysis can be performed by densitometry, which measures the intensity of the spots. researchgate.net While less precise than HPLC or UHPLC-MS/MS, TLC is a valuable tool for preliminary screening and for monitoring the progress of chemical reactions.
| Parameter | Example System | Reference |
|---|---|---|
| Stationary Phase | HPTLC plate NH2 F254s or Silica gel F254 | researchgate.netmerckmillipore.com |
| Mobile Phase (Eluent) | Chloroform/Methanol (e.g., 100/4 v/v or 85:15 v/v) | researchgate.netmerckmillipore.com |
| Detection | UV light (248 nm) or Van Urk's reagent | pakbs.orgmerckmillipore.com |
| Application | Qualitative screening and semi-quantitative analysis | pakbs.orgresearchgate.net |
Spectroscopic and Mass Spectrometric Characterization
Spectroscopic and mass spectrometric techniques are indispensable for the structural confirmation and detailed characterization of ergotaminine. These methods provide information about the molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.
Mass spectrometry is a primary tool for identifying ergot alkaloids and determining their structures. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula. mdpi.com
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. By inducing fragmentation of the protonated molecule (e.g., ergotamine at m/z 582.4), a characteristic fragmentation pattern is produced. oregonstate.edu The analysis of these fragment ions provides a wealth of structural information. For ergopeptine alkaloids like ergotamine and ergotaminine, the fragmentation pattern reveals information about both the lysergic acid moiety and the tricyclic peptide portion of the molecule. oregonstate.edumdpi.com For example, high-resolution tandem mass spectra of ergotamine show a consistent fragmentation pattern that can be compared to that of its epimer or other related structures to confirm identity. The fragmentation patterns of ergotamine and ergotaminine are identical, but they can be separated chromatographically before MS analysis. mdpi.com
| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Structural Origin | Reference |
|---|---|---|---|
| 582 (Ergotamine/Ergotaminine) | 282 | Lysergic acid derivative fragment | oregonstate.edu |
| 223 | Fragment from lysergic acid moiety | oregonstate.edu | |
| 208 | Fragment from lysergic acid moiety | oregonstate.edu |
Fluorescence spectroscopy is a highly sensitive detection method that leverages the intrinsic fluorescent properties of many ergot alkaloids. nih.gov Molecules like ergotaminine contain a conjugated system of double bonds in their ergoline (B1233604) ring structure, which allows them to absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). acs.org
This natural fluorescence is the basis for the HPLC-FLD detection method described previously. nih.gov The technique offers excellent sensitivity, capable of detecting quantities in the nanogram range. nih.gov While highly sensitive, fluorescence spectroscopy on its own is not sufficiently selective for complex mixtures, as different ergot alkaloids may have similar fluorescence spectra. nih.gov Therefore, it is most powerful when coupled with a separation technique like HPLC, which ensures that the fluorescence signal at a given time corresponds to a specific, isolated compound. oregonstate.edu The choice of excitation and emission wavelengths is optimized to achieve the best signal-to-noise ratio for the target analyte.
| Technique | Principle | Typical Wavelengths | Application | Reference |
|---|---|---|---|---|
| Fluorescence Spectroscopy | Detection of natural fluorescence of the ergoline ring system | Excitation: 250-325 nm Emission: 360-420 nm | Highly sensitive detection, primarily used as a detector for HPLC (HPLC-FLD) | nih.govoregonstate.edudntb.gov.ua |
Emerging Analytical Technologies for Ergotaminine Detection
The landscape of analytical chemistry is continually evolving, with a drive towards methods that offer greater sensitivity, specificity, speed, and portability for the detection of contaminants like ergotaminine. While traditional chromatographic methods remain the gold standard, several emerging technologies are showing significant promise for the research and quantification of ergotaminine and related ergot alkaloids. These novel approaches aim to overcome some of the limitations of conventional techniques, such as complex sample preparation and the need for expensive, laboratory-bound instrumentation.
Biosensors
Biosensors are innovative analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of a target analyte. For ergot alkaloid detection, these sensors offer the potential for rapid, real-time, and on-site analysis.
One promising development is the use of Quartz Crystal Microbalance (QCM) biosensors for the detection of ergotamine, a principle that is applicable to its epimer, ergotaminine. electrochemsci.org In this system, a quartz crystal sensor serves as the platform for the immobilization of a specific antibody against the target ergot alkaloid. electrochemsci.org When the sample containing the analyte is introduced, the binding of the ergot alkaloid to the antibody on the crystal surface causes a change in mass, which in turn alters the crystal's resonant frequency. This frequency shift is proportional to the concentration of the analyte. A study on an antibody-based QCM biosensor for ergotamine demonstrated a limit of detection of 12.6 µg/mL and was successfully applied to food matrices like flour and milk. electrochemsci.org This technology represents a simple and reliable tool for screening natural samples without the need for elaborate technical steps. electrochemsci.org
Aptamer-Based Assays
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity, similar to antibodies. They are considered innovative recognition tools that offer an ethical and cost-effective alternative to traditional antibodies. nih.gov Aptamers are selected through an iterative process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govuclouvain.be
For ergot alkaloid detection, DNA aptamers have been developed that can specifically recognize the core ergoline structure. nih.gov These aptamers can be integrated into various analytical platforms:
Colorimetric Assays: In one approach, aptamers are linked to gold nanoparticles. The binding of ergot alkaloids to this complex causes the nanoparticles to aggregate, resulting in a visible color change and a shift in the absorption spectrum, which can be measured for quantification. nih.gov This method has been successfully used to detect small ergot alkaloids in contaminated flour samples. nih.govnih.gov
Solid-Phase Extraction: Aptamers can be grafted onto surfaces like silica gel to create highly specific solid-phase extraction (SPE) materials. researchgate.netscirp.org This allows for the selective capture and concentration of ergot alkaloids, including ergosine, ergokryptine, and ergocornine, from complex matrices like rye feed, effectively cleaning up the sample before analysis by methods such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). researchgate.netscirp.org
Aptamer-based methods are highly versatile and can be adapted for use in various sensor formats, showing great potential for the development of rapid and specific tests for ergotaminine. scirp.org
Advanced Mass Spectrometry and Separation Techniques
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a well-established and powerful technique, recent advancements are pushing the boundaries of sensitivity and accuracy for ergot alkaloid analysis. nih.govmdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS: The use of UHPLC systems, with columns packed with sub-micron particles, allows for faster and more efficient separation of complex mixtures. mdpi.comnih.gov This is particularly crucial for ergot alkaloids, where the separation of epimeric pairs like ergotamine and ergotaminine is essential for accurate quantification. semanticscholar.org UHPLC-MS/MS methods have been developed for the simultaneous determination of the six major ergot alkaloids and their corresponding -inine epimers in various food and feed samples. semanticscholar.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and QTOF mass spectrometers provide high-resolution mass data, which greatly improves the confidence in compound identification and can help to characterize unknown metabolites or degradation products. nih.gov
Isotopically Labeled Internal Standards: A significant challenge in quantitative LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample can suppress or enhance the analyte signal, leading to inaccurate results. nih.gov A recent and crucial development is the first successful synthesis of isotopically labeled ergotamine-13CD3 and ergotaminine-13CD3. nih.gov These labeled compounds are ideal internal standards because they behave chemically and chromatographically identically to the unlabeled analytes but are distinguishable by the mass spectrometer. Their use can effectively compensate for matrix effects and variations in sample preparation, leading to much more accurate and reliable quantification. nih.gov
Nanotechnology-Based Approaches
Nanotechnology offers a broad toolkit of materials with unique optical, electronic, and catalytic properties that can be harnessed to create novel sensors. The integration of nanomaterials into sensing platforms can significantly enhance performance, offering higher sensitivity and selectivity. mdpi.comuantwerpen.be
For the detection of mycotoxins and other analytes, various nanomaterials are being explored:
Graphene-Based Sensors: Graphene, a single layer of carbon atoms, possesses an exceptionally high surface-to-volume ratio and excellent electrical conductivity. These properties make it an ideal material for developing highly sensitive electrochemical sensors. nih.gov
Nanoparticle-Enhanced Systems: Noble metal nanoparticles (e.g., gold and silver) exhibit a property called surface plasmon resonance, which is sensitive to the binding of molecules to their surface. This forms the basis of many colorimetric sensors. jfda-online.com Other nanomaterials like quantum dots and carbon dots are being used to develop fluorescent sensors. jfda-online.com
While direct applications for ergotaminine are still in early research stages, the principles demonstrated for other mycotoxins and pharmaceutical compounds suggest that nanomaterial-based sensors are a highly promising frontier for the future of ergot alkaloid detection. mdpi.comuantwerpen.be
Data Tables
Table 5.5.1: Comparison of Emerging Analytical Technologies for Ergot Alkaloid Detection
| Technology | Principle of Detection | Key Advantages | Reported Analytes/Application | Example Limit of Detection (LOD) |
|---|---|---|---|---|
| QCM Biosensor | Mass change on a piezoelectric crystal due to antibody-antigen binding, causing a frequency shift. electrochemsci.org | Real-time, label-free, simple operation. electrochemsci.org | Ergotamine in flour and milk. electrochemsci.org | 12.6 µg/mL electrochemsci.org |
| Aptamer-Based Colorimetric Assay | Analyte-induced aggregation of aptamer-functionalized gold nanoparticles, leading to a color change. nih.gov | Cost-effective, rapid visual detection, high specificity. nih.govnih.gov | Small ergot alkaloids in contaminated flour. nih.gov | Not specified, dissociation constants in nanomolar range reported. nih.gov |
| UHPLC-MS/MS | High-efficiency chromatographic separation of epimers followed by highly sensitive and specific mass spectrometric detection. semanticscholar.org | High sensitivity and specificity, simultaneous quantification of multiple epimers. nih.govsemanticscholar.org | 12 major ergot alkaloids (including ergotaminine) in oat-based foods. semanticscholar.org | Below 3.2 µg/kg semanticscholar.org |
| Nanotechnology-Based Sensors | Utilizes unique properties of nanomaterials (e.g., high surface area, conductivity) to enhance electrochemical or optical signals. mdpi.comnih.gov | Potential for extreme sensitivity, portability, and miniaturization. mdpi.comuantwerpen.be | General mycotoxins and various pharmaceutical drugs. nih.govjfda-online.com | Analyte-dependent (e.g., 0.04 nM for ketamine with a graphene-based sensor). nih.gov |
Metabolic Transformations and Pharmacokinetics in Non Human Biological Systems
Biotransformation Pathways of Ergot Alkaloids
Ergot alkaloids undergo significant biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system. These transformations are crucial for the detoxification and clearance of these compounds from the body.
The hydroxylation of ergot alkaloids is a primary metabolic pathway facilitated by CYP enzymes, particularly the CYP3A subfamily. nih.gov In bovine liver microsomes, ergotamine is hydroxylated to metabolites designated as M1 and M2. nih.gov Its isomer undergoes a similar hydroxylation process to form M1-Iso and M2-Iso, which are 8-hydroxy-derivatives. nih.gov Further incubation can lead to a second hydroxylation of M1 and M2, resulting in the formation of dihydroxy derivatives, M3 and M4. nih.gov The formation of these metabolites is dependent on the presence of NADPH or an NADPH generating system, as well as the concentration of microsomes. nih.gov
Studies have shown that the rate of ergotamine conversion in bovine liver microsomes is approximately 2 nM/microgram of microsome/min. nih.gov This rate is comparable to the 2.2 nM/microgram/min observed in liver microsomes from dexamethasone-treated rats, indicating a similar metabolic pathway involving CYP3A. nih.gov The involvement of CYP3A4 in the metabolism of ergot alkaloids has also been demonstrated in human cell lines. acs.org
Table 1: CYP3A-Mediated Metabolites of Ergotamine in Bovine Liver Microsomes
| Parent Compound | Primary Metabolites (Mono-hydroxylated) | Secondary Metabolites (Di-hydroxylated) |
| Ergotamine | M1, M2 | M3, M4 |
| Ergotamine Isomer | M1-Iso, M2-Iso | Not specified |
Enzyme Inhibition by Ergot Alkaloids
While ergot alkaloids are substrates for CYP enzymes, they can also act as inhibitors of this enzyme system. nih.gov In vitro studies using human CYP3A4 have demonstrated that ergotamine and dihydroergotamine (B1670595) can inhibit the enzyme's activity. nih.govnih.gov At concentrations of 20 and 40 μM, both ergotamine and dihydroergotamine significantly inhibited CYP3A4 activity compared to controls. nih.govnih.gov In contrast, ergonovine did not show a significant inhibitory effect at the same concentrations. nih.govnih.gov This inhibition of CYP enzymes can have implications for the metabolism of other xenobiotics that are also substrates for these enzymes.
Table 2: In Vitro Inhibition of Human CYP3A4 by Ergot Alkaloids
| Ergot Alkaloid | Concentration (μM) | Effect on CYP3A4 Activity |
| Ergotamine | 20 | Inhibition |
| Ergotamine | 40 | Inhibition |
| Dihydroergotamine | 20 | Inhibition |
| Dihydroergotamine | 40 | Inhibition |
| Ergonovine | 20 | No significant effect |
| Ergonovine | 40 | No significant effect |
Hepatic Metabolism and Enterohepatic Recirculation in Animal Models
The liver is the primary site of metabolism for ergot alkaloids. nih.govnih.govscirp.org In animal models such as beef cattle and rats, ergotamine is extensively metabolized in liver microsomes, primarily through the action of CYP3A. nih.govscirp.org The rapid metabolism in the liver contributes to the clearance of these compounds from the systemic circulation. nih.gov
Degradation Pathways and Stability in Biological Contexts
The stability of ergot alkaloids is influenced by various chemical and biological factors, leading to their degradation through different pathways.
The chemical stability of ergot alkaloids is dependent on factors such as temperature, solvent, and exposure to light. researchgate.netmdpi.com Epimerization, the conversion of the biologically active (-ine) form to the less active (-inine) form, is a significant degradation pathway that can be influenced by these conditions. researchgate.netnih.gov Studies have shown that the stability of ergot alkaloids varies in different solvents, with chloroform (B151607) providing better long-term stability at room temperature compared to acetonitrile (B52724). researchgate.net Temperature also plays a crucial role, with lower temperatures (-20°C) generally preserving the stability of these compounds. researchgate.netmdpi.com Exposure to UV light has been shown to decrease the concentration of some S-epimers, such as ergotaminine (B1205201). usask.ca Furthermore, the degradation of hydrogenated ergopeptide alkaloids in solution follows pseudo-first-order kinetics and is influenced by the dielectric constant of the solvent system. nih.gov
Table 3: Factors Influencing Chemical Degradation of Ergot Alkaloids
| Factor | Effect | Example |
| Temperature | Higher temperatures can increase degradation and epimerization. mdpi.com | Less stability of ergopeptides at 20°C over six weeks. researchgate.netbrill.com |
| Solvent | The type of solvent affects stability and epimerization rates. researchgate.net | Chloroform provides better stability than acetonitrile at room temperature. researchgate.net |
| UV Light | Can lead to the degradation of specific epimers. usask.ca | Decreased concentration of ergotaminine. usask.ca |
| pH | Can influence epimerization. nih.gov | Not detailed in the provided search results. |
Microbial Degradation of Ergot Alkaloids
Microorganisms in various environments, including the gastrointestinal tracts of animals, can degrade ergot alkaloids. In ruminants, rumen bacteria play a role in the degradation of ergovaline (B115165). afgc.orgresearchgate.net Some studies have identified hyper-ammonia-producing bacteria as being capable of degrading ergovaline, and these bacteria can adapt to increase their degradation capacity upon repeated exposure. afgc.org
Specific bacterial strains have been identified for their ability to degrade ergopeptines. For instance, Rhodococcus erythropolis strain MTHt3 has been shown to degrade various ergopeptines. brill.comdeepdyve.com The degradation process by this bacterium and its enzymes, ErgA and ErgB, leads to the formation of metabolites such as diketopiperazines (cyclic dipeptides) and unstable ergine hydroxy carboxylic acids. brill.comdeepdyve.com Ultimately, the degradation by the whole bacterial strain can result in the formation of lysergic acid as the final product. brill.comdeepdyve.com Anaerobic incubation of earthworm homogenates has also demonstrated a significant decrease in ergovaline concentration, suggesting a diverse microbiota capable of ergot alkaloid degradation. researchgate.net
Table 4: Microbial Degradation of Ergot Alkaloids
| Microorganism/System | Degraded Alkaloid(s) | Degradation Products |
| Rumen Bacteria | Ergovaline | Not specified |
| Rhodococcus erythropolis MTHt3 | Ergopeptines | Diketopiperazines, Ergine hydroxy carboxylic acids, Lysergic acid |
| Earthworm Microbiota | Ergovaline | Not specified |
Advanced Research Applications and Future Directions
Development of Pharmacological Probes and Research Tools Utilizing Ergotaminine (B1205201) Methanesulfonate
The ability of ergot alkaloids to bind to various monoamine receptors makes them ideal candidates for development as pharmacological probes. taylorfrancis.comsemanticscholar.org By modifying the ergotaminine structure, for instance, through isotope labeling, researchers can create radioligands for use in receptor binding assays. nih.govnih.gov These probes are instrumental in:
Receptor Mapping and Characterization: Radiolabeled ergot alkaloids help in identifying the location and density of specific receptor subtypes in different tissues and brain regions. creative-bioarray.com
Drug Screening: Competitive binding assays, where a new compound competes with a radiolabeled ergot alkaloid probe, are a standard method for discovering new drugs and determining their receptor affinity (Ki) and IC50 values. nih.govcreative-bioarray.com
Understanding Receptor Function: These tools are crucial for elucidating the complex pharmacology of serotonergic, dopaminergic, and adrenergic systems, which are implicated in numerous neurological and psychiatric conditions. nih.govtaylorfrancis.com
The development of these research tools relies on the principle that the labeled ergotaminine derivative will compete with other compounds for binding sites on a target receptor, allowing for precise measurement of binding affinity and receptor density. youtube.com The versatility and sensitivity of these assays have established them as a gold standard in drug discovery. creative-bioarray.com
Examples of Ergot Derivatives in Receptor Binding Studies
| Ergot Derivative | Target Receptor System | Research Application | Reference |
|---|---|---|---|
| Bromocriptine | Dopaminergic (D2) | Inhibitor of spiroperidol binding | nih.gov |
| Lisuride | Dopaminergic / Serotonergic (LSD) | Inhibitor of spiroperidol and LSD binding | nih.gov |
| Metergoline | Serotonergic (5-HT) | Potent inhibitor of 5-hydroxytryptamine binding | nih.gov |
| Lergotrile | Adrenergic (alpha) | Inhibitor of WB.4101 binding | nih.gov |
Investigating Environmental Factors Influencing Ergot Alkaloid Profiles in Fungi
The production of ergotaminine and other ergot alkaloids by fungi, primarily of the Claviceps genus, is not static. nih.gov It is significantly influenced by a range of environmental factors. wikipedia.orgnih.gov Research in this area is critical for agriculture, to mitigate crop contamination, and for biotechnology, to optimize the production of specific alkaloids for pharmaceutical use. nih.govnih.gov
Key environmental variables under investigation include:
Temperature and Humidity: Climatic conditions such as cool, wet weather can promote fungal growth and alter alkaloid production. wikipedia.orgnih.gov Studies have shown that temperature affects the stability and concentration of different ergot alkaloid epimers during storage. nih.govresearchgate.net For instance, one study found that total ergot concentration in contaminated wheat varied significantly over four months at room temperature, +4 °C, and -20 °C. nih.gov The interplay of temperature and humidity also impacts the initial infection of host plants by fungal ascospores. apsnet.orgmdpi.com
Host Plant and Fungal Strain: The specific host plant (e.g., rye, wheat, barley) and the genetic strain of the Claviceps fungus are major determinants of the alkaloid profile. nih.govnih.gov Different strains may produce vastly different compositions and quantities of alkaloids, including ergotaminine. wikipedia.org
Nutrient Availability and Substrate: The chemical composition of the growth medium or host plant influences the biosynthetic pathways. scirp.org Both liquid fermentation and solid-state cultivation on different cereal media (like rice or rye) can alter the ratio and yield of specific alkaloids. scirp.org
Understanding these factors is essential for predicting and controlling ergot alkaloid contamination in cereals and for optimizing biotechnological production systems. nih.govscirp.org
Environmental Factors Affecting Ergot Alkaloid Production
| Factor | Observed Effect | Primary Fungal Genus | Reference |
|---|---|---|---|
| Temperature | Affects fungal growth, ascospore release, and stability of alkaloid epimers during storage. | Claviceps | nih.govnih.govapsnet.org |
| Humidity/Moisture | Promotes fungal infection and growth; high moisture can alter total alkaloid concentrations in silage. | Claviceps | nih.govresearchgate.net |
| Host Plant Species | The type of cereal (rye, wheat, etc.) influences the specific profile of alkaloids produced. | Claviceps | nih.govnih.gov |
| Fungal Genetics | Different fungal strains produce distinct alkaloid compositions and concentrations. | Claviceps | nih.govwikipedia.org |
| Nutrient Substrate | Cultivation media (e.g., different cereals) can change the ratio and amount of alkaloids produced. | Claviceps | scirp.org |
Exploration of Novel Synthetic Derivatives for Targeted Receptor Modulations
The ergoline (B1233604) skeleton of ergotaminine is a "privileged scaffold" in medicinal chemistry, meaning it can be modified to create a wide range of pharmacologically active compounds. nih.govacs.org Future research is heavily focused on synthesizing novel derivatives to achieve greater receptor selectivity and improved therapeutic profiles. journalejmp.com
Key research directions include:
Structure-Activity Relationship (SAR) Studies: By making precise chemical modifications to the ergoline ring, researchers can systematically investigate how structural changes affect binding affinity and activity at different receptor subtypes (e.g., various serotonin (B10506) or dopamine (B1211576) receptors). semanticscholar.orgresearchgate.net
Targeted Drug Design: The goal is to design derivatives that interact with a specific receptor subtype implicated in a particular disease, thereby maximizing therapeutic effects while minimizing the side effects associated with binding to other receptors. journalejmp.comwikipedia.org For example, derivatives are being developed to target specific serotonin (5-HT) and dopamine (D2) receptors for neurological disorders. researchgate.netnih.gov
Biocombinatorial Approaches: Advances in molecular genetics allow for the engineering of the fungal biosynthetic pathways themselves. By modifying the enzymes in the ergot alkaloid synthesis gene cluster, it may be possible to create novel structures that are difficult to achieve through traditional chemical synthesis. davidmoore.org.uk
This continuous modification of the ergoline template has already led to the development of important dopaminergic and serotonergic agents, and this field remains a promising area for the discovery of new drugs. nih.gov
Integration of Omics Technologies in Comprehensive Ergot Alkaloid Research
The advent of high-throughput "omics" technologies has revolutionized the study of ergot alkaloids, providing a holistic view of the biological systems involved. frontiersin.org These approaches are crucial for understanding and manipulating alkaloid production.
Genomics: Sequencing the entire genomes of various Claviceps species has led to the identification of the ergot alkaloid synthesis (EAS) gene clusters. ensembl.orgnih.govnih.gov Comparative genomics helps explain why different species and strains produce different alkaloids and reveals the evolutionary history of these pathways. nih.govnih.gov
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine which genes in the EAS cluster are active under specific conditions or at different stages of fungal development. nih.govdoaj.org This provides insights into the regulation of alkaloid biosynthesis. researchgate.net
Metabolomics: This technology involves the comprehensive analysis of all metabolites, including the full spectrum of ergot alkaloids and their precursors, within a biological sample. semanticscholar.org Untargeted metabolomics can reveal novel alkaloids and provide a detailed fingerprint of the alkaloid profile, which can then be correlated with genetic and environmental factors. semanticscholar.orgnih.gov
Proteomics: The study of the entire set of proteins expressed by an organism helps to identify and characterize the enzymes (e.g., nonribosomal peptide synthetases) that directly catalyze the steps in the ergot alkaloid biosynthetic pathway. nih.gov
The integration of these omics fields allows for a systems-biology approach, connecting the genetic blueprint (genomics) to gene expression (transcriptomics), protein function (proteomics), and the final chemical output (metabolomics). frontiersin.orgnih.gov This comprehensive understanding is accelerating efforts to engineer fungal strains for optimized production of desirable compounds like ergotaminine for pharmaceutical applications. davidmoore.org.ukresearchgate.net
Q & A
Q. Table 1. Comparative Mutagenicity of this compound and Analogues
| Compound | Ames Test (TA98 ± S9) | Mammalian Cell (HPRT Assay) | Primary Mechanism |
|---|---|---|---|
| This compound | + (with S9) | ++ | DNA alkylation |
| Ethyl methanesulfonate | +++ | ++++ | Guanine alkylation |
Q. Table 2. Optimized LC-MS Parameters for this compound Detection
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm |
| Mobile Phase | 0.1% Formic acid in H2O:ACN (70:30) |
| Ionization Mode | ESI+ |
| Collision Energy | 25 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
